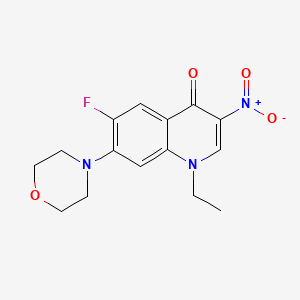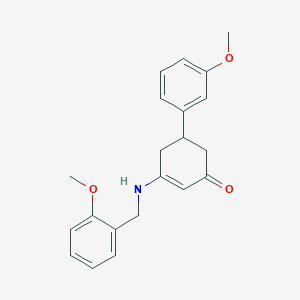![molecular formula C16H15F3N4S B15004826 5-(Pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B15004826.png)
5-(Pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(PYRIDIN-3-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE is a heterocyclic compound that contains a pyridine ring, a trifluoromethyl phenyl group, and a triazinane-2-thione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(PYRIDIN-3-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE typically involves the reaction of pyridine-3-carboxaldehyde with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and thiolation to form the desired triazinane-2-thione ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-[(PYRIDIN-3-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or phenyl rings.
科学的研究の応用
5-[(PYRIDIN-3-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.
作用機序
The mechanism by which 5-[(PYRIDIN-3-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the triazinane-2-thione core can interact with various biological pathways .
類似化合物との比較
Similar Compounds
Pyrazoles: These compounds also contain nitrogen heterocycles and are known for their medicinal properties.
Uniqueness
What sets 5-[(PYRIDIN-3-YL)METHYL]-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINANE-2-THIONE apart is its combination of a pyridine ring, a trifluoromethyl phenyl group, and a triazinane-2-thione core. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H15F3N4S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
5-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H15F3N4S/c17-16(18,19)13-4-1-5-14(7-13)23-11-22(10-21-15(23)24)9-12-3-2-6-20-8-12/h1-8H,9-11H2,(H,21,24) |
InChIキー |
FOTQJVYQWSKDLJ-UHFFFAOYSA-N |
正規SMILES |
C1NC(=S)N(CN1CC2=CN=CC=C2)C3=CC=CC(=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5'-benzyl-3'-(2-methylpropyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N,N-diethylacetamide](/img/structure/B15004743.png)
![5-bromo-1-[2-(4-chlorophenoxy)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15004749.png)
![2-[4-(carbamoylmethyl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15004762.png)

![[4-(2,5-Dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B15004774.png)
![2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B15004781.png)
![methyl 11-(3-bromo-4-ethoxy-5-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15004787.png)

![N-(6-cyano-1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B15004799.png)
![2'-amino-6-chloro-1'-(4-ethylphenyl)-7,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004807.png)
![4-{5-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15004816.png)
![3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B15004823.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B15004837.png)
![2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004843.png)
